molecular formula C15H20N2O4 B1672667 Filaminast CAS No. 141184-34-1

Filaminast

Cat. No.: B1672667
CAS No.: 141184-34-1
M. Wt: 292.33 g/mol
InChI Key: STTRYQAGHGJXJJ-YVLHZVERSA-N
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Description

Filaminast is a phosphodiesterase 4 inhibitor that was initially developed by Wyeth-Ayerst. It is an analog of rolipram, which served as a prototype molecule for several development efforts. This compound was explored for its potential in treating asthma and chronic obstructive pulmonary disease .

Preparation Methods

Chemical Reactions Analysis

Filaminast undergoes several types of chemical reactions:

Scientific Research Applications

    Chemistry: As a phosphodiesterase 4 inhibitor, it has been used in research to understand the inhibition mechanisms of this enzyme.

    Biology: Filaminast has been explored for its anti-inflammatory properties and its effects on cyclic adenosine monophosphate (cAMP) levels in cells.

    Medicine: The compound was investigated for its potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease.

Mechanism of Action

Filaminast exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cAMP. By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to anti-inflammatory effects. The molecular targets include cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, which plays a crucial role in the inflammatory response .

Comparison with Similar Compounds

Properties

CAS No.

141184-34-1

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate

InChI

InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10-

InChI Key

STTRYQAGHGJXJJ-YVLHZVERSA-N

SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

Isomeric SMILES

C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2

Canonical SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

Appearance

Solid powder

Key on ui other cas no.

141184-34-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime
filaminast
WAY-PDA 641
WAY-PDA-641

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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